5-(4-Methyl-1,3-thiazol-5-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
5-(4-Methyl-1,3-thiazol-5-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that features both thiazole and oxazolidine rings. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The oxazolidine ring, on the other hand, is often found in compounds with significant pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1,3-thiazol-5-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the oxazolidine ring. One common method involves the cyclization of a thioamide with an α-haloketone to form the thiazole ring. This is followed by the reaction of the thiazole derivative with an appropriate oxazolidine precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-1,3-thiazol-5-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-(4-Methyl-1,3-thiazol-5-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1,3-thiazol-5-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, the thiazole ring can interact with enzymes and receptors, modulating their activity. The oxazolidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-Hydroxyethylthiazole Phosphate: Another thiazole derivative with biological activity.
2-(4-Methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids: Compounds with antimicrobial activity.
Uniqueness
5-(4-Methyl-1,3-thiazol-5-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to its combination of thiazole and oxazolidine rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
5-(4-methyl-1,3-thiazol-5-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-4-5(15-3-10-4)8(6(11)12)2-9-7(13)14-8/h3H,2H2,1H3,(H,9,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSCXHDRAUBONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2(CNC(=O)O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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